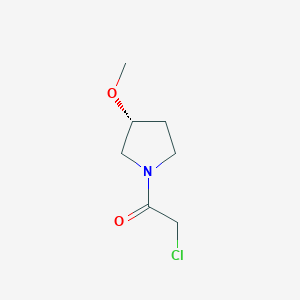![molecular formula C12H16N2O2 B2748311 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile CAS No. 1436355-22-4](/img/structure/B2748311.png)
4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile is a chemical compound with a unique structure that offers intriguing possibilities for synthesis and exploration. This compound is of interest in various fields such as drug discovery, materials science, and catalysis.
Méthodes De Préparation
The synthesis of 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile involves several steps. One efficient and modular approach is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition. This method allows for the derivatization of the system with numerous transformations, opening the gate to sp3-rich new chemical space .
Analyse Des Réactions Chimiques
4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential as a drug candidate due to its unique structure and properties. In industry, it is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile involves its interaction with molecular targets and pathways. Bicyclo[3.1.0]hexanes are conformationally constrained isosteres for cyclohexanes, which may confer tighter binding to target proteins, more resistance to metabolism, and better selectivity, resulting in fewer off-target effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile include other bicyclo[3.1.0]hexane derivatives. These compounds share the bicyclo[3.1.0]hexane core structure but differ in their functional groups and substituents. The uniqueness of this compound lies in its specific combination of the bicyclo[3.1.0]hexane core with the morpholine and carbonitrile groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-6-8-7-16-5-4-14(8)12(15)11-9-2-1-3-10(9)11/h8-11H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUIPYVFGSAVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C(=O)N3CCOCC3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2748230.png)
![2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}ACETAMIDE](/img/structure/B2748232.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2748233.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2748236.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2748238.png)

![4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2748240.png)
![1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride](/img/structure/B2748242.png)
![1-[(2-Chloroethyl)sulfanyl]-2-methylpropane](/img/structure/B2748245.png)
![9-methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748247.png)

![N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide](/img/structure/B2748251.png)
